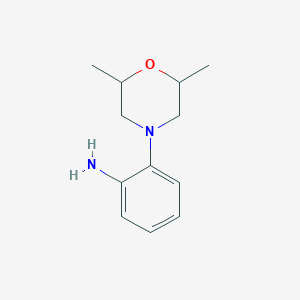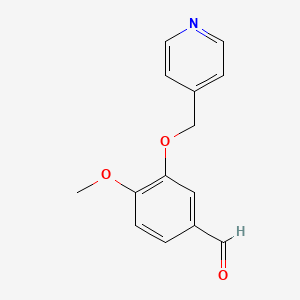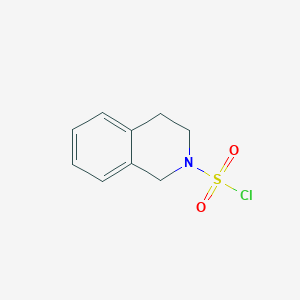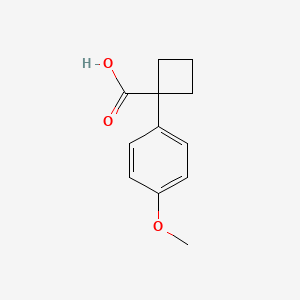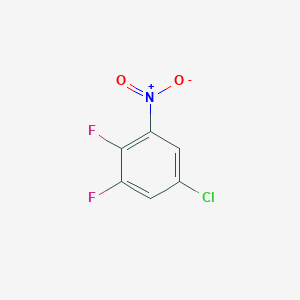
5-Chloro-1,2-difluoro-3-nitrobenzene
説明
科学的研究の応用
Derivative Synthesis
5-Chloro-1,2-difluoro-3-nitrobenzene has been utilized in the synthesis of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, highlighting its potential in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. This reinforces the activation of the halogen substituent towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Charge Control in Reactions
The compound has been studied for charge control in SNAr (nucleophilic aromatic substitution) reactions. For example, 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene underwent predominant substitution of the chlorine atom through orbital-controlled processes. This suggests potential uses in controlled chemical synthesis where precise manipulation of charge is crucial (Cervera et al., 1996).
Microbial Degradation Studies
Studies have explored the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, by bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, indicating potential applications in bioremediation and environmental cleanup processes (Shah, 2014).
Isotopic Abundance Research
Research on isotopic abundance in related compounds, like 1-Chloro-3-nitrobenzene, has been conducted to understand the impact of biofield energy treatment on isotopic abundance ratios. This research can provide insights into altered isotope effects such as changes in physicochemical and thermal properties, which could be relevant in designing pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Electrospectroscopy Studies
Electron transmission spectroscopy (ETS) and other spectroscopic methods have been used to study nitrobenzene derivatives, including chloronitrobenzene variants. These studies provide valuable data on electron attachment energies and molecular interactions, relevant in fields like material science and molecular engineering (Asfandiarov et al., 2007).
将来の方向性
特性
IUPAC Name |
5-chloro-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597116 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2-difluoro-3-nitrobenzene | |
CAS RN |
169468-81-9 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)
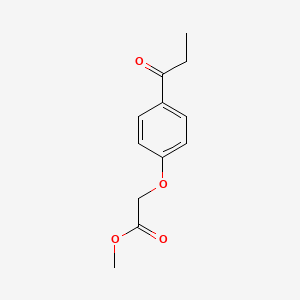
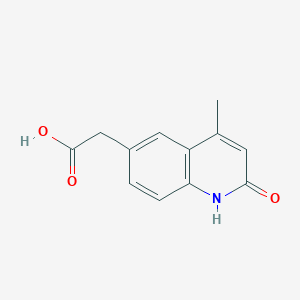
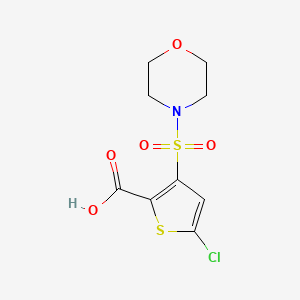
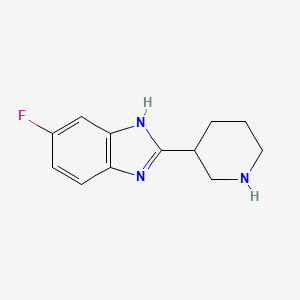
![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)
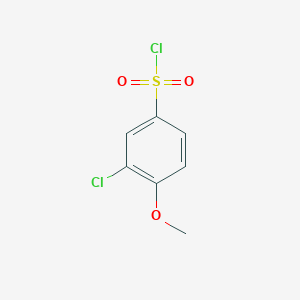
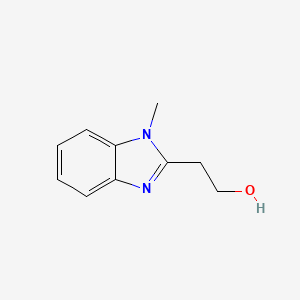
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
